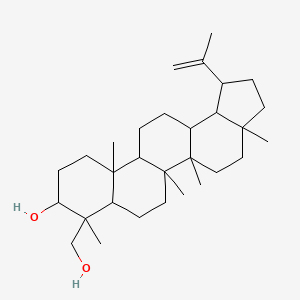

Lup-20(29)-Ene-3bate,23-Diol

Übersicht

Beschreibung

Lup-20(29)-ene-3beta,23-diol is a natural product found in Glochidion sphaerogynum, Phlogacanthus curviflorus, and Juglans regia with data available.

Biologische Aktivität

Lup-20(29)-Ene-3bate,23-Diol is a triterpenoid compound recognized for its diverse biological activities and potential therapeutic applications. This compound, derived from natural sources such as Cratoxylum formosum and Diospyros melanoxylon, exhibits significant pharmacological properties, including anticancer, anti-inflammatory, and hepatoprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique arrangement of carbon atoms and functional groups. The molecular formula is , with hydroxyl groups at the 3β and 23 positions, which are crucial for its biological activity. The compound belongs to the lupane-type triterpenoids, which are known for their structural diversity and potential health benefits.

Anticancer Properties

Research indicates that this compound possesses potent anticancer properties. Various studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. For instance, in vitro studies have shown that this compound can significantly reduce cell viability in several cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This makes it a potential candidate for treating inflammatory diseases.

Hepatoprotective Activity

The compound has also been investigated for its hepatoprotective effects. Studies suggest that this compound can protect liver cells from oxidative stress and damage induced by toxins. It promotes cellular regeneration and enhances antioxidant activity in liver tissues .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential in cancer cells, leading to apoptosis.

- Antioxidant Activity : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), reducing oxidative stress .

- Inhibition of Cell Proliferation : By affecting cell cycle regulation, this compound can impede the proliferation of cancer cells.

Comparative Analysis with Other Triterpenoids

To better understand the unique properties of this compound, a comparison with other triterpenoids is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Lupeol | Lupane-type | Exhibits anti-inflammatory and anticancer properties. |

| Betulin | Lupane-type | Precursor for various triterpenoids; used in traditional medicine. |

| Betulinic Acid | Lupane-type | Known for potent anticancer activity; derived from betulin. |

| Oleanolic Acid | Oleanane-type | Exhibits hepatoprotective effects; structurally distinct but functionally similar. |

This compound is distinguished by its specific hydroxyl group positioning at the 3β and 23 positions, enhancing its biological activity compared to other triterpenoids .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Cancer Studies : A study demonstrated that treatment with this compound resulted in a significant decrease in viability in MCF-7 breast cancer cells after 48 hours of exposure .

- Animal Models : In a mouse model of liver toxicity induced by acetaminophen, administration of this compound resulted in reduced liver enzyme levels and improved histopathological outcomes compared to control groups .

Eigenschaften

IUPAC Name |

8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCPTXGFYWKJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.